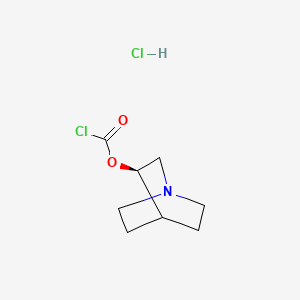

(R)-Quinuclidin-3-yl carbonochloridate hydrochloride

Vue d'ensemble

Description

®-Quinuclidin-3-yl carbonochloridate hydrochloride is a chemical compound that belongs to the class of quinuclidine derivatives It is known for its unique structure, which includes a quinuclidine ring system and a carbonochloridate group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-Quinuclidin-3-yl carbonochloridate hydrochloride typically involves the reaction of quinuclidine with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbonochloridate group. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of ®-Quinuclidin-3-yl carbonochloridate hydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

®-Quinuclidin-3-yl carbonochloridate hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The carbonochloridate group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield quinuclidine and carbonic acid derivatives.

Oxidation and Reduction: While the quinuclidine ring is relatively stable, it can undergo oxidation or reduction under specific conditions to form different quinuclidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in an organic solvent, such as dichloromethane or acetonitrile, at room temperature or under mild heating.

Hydrolysis: Hydrolysis reactions are conducted in the presence of water or aqueous base, such as sodium hydroxide, at ambient or elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinuclidine derivatives, quinuclidine itself, and carbonic acid derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

(R)-Quinuclidin-3-yl carbonochloridate, also known as (R)-quinuclidin-3-yl chloroformate, is a chiral organic compound belonging to the class of chloroformates, with the molecular formula . It is valuable in scientific research due to its reactivity and its utility in synthesizing enantiomerically pure substances.

Scientific Research Applications

(R)-Quinuclidin-3-yl chloroformate has a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry.

Chemistry

It is used as a reagent in organic synthesis, especially for preparing enantiomerically pure compounds.

Biology

It is employed to modify biomolecules for analytical purposes.

Medicine

It is investigated for potential use in drug development, particularly in the synthesis of chiral drugs. For example, it can serve as an intermediate in the production of compounds with muscarinic receptor antagonist activity, useful for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

Industry

It is utilized in the production of specialty chemicals and pharmaceutical intermediates.

Chemical Reactions

(R)-Quinuclidin-3-yl chloroformate undergoes several types of chemical reactions:

- Nucleophilic Substitution: Reacts with amines to form carbamates.

- Esterification: Reacts with alcohols to form carbonate esters.

- Formation of Mixed Anhydrides: Reacts with carboxylic acids.

Table 1: Summary of Chemical Reactions Involving (R)-quinuclidin-3-yl chloroformate

| Reaction Type | Nucleophile | Product Type |

|---|---|---|

| Nucleophilic Substitution | Amines | Carbamates |

| Esterification | Alcohols | Carbonate Esters |

| Mixed Anhydride Formation | Carboxylic Acids | Mixed Anhydrides |

The biological activity of (R)-quinuclidin-3-yl chloroformate has been explored, especially regarding its potential as a pharmaceutical intermediate. Its ability to modify biomolecules makes it useful in analytical chemistry and drug development.

Pharmaceutical Development

Research shows this compound can be used in synthesizing chiral drugs. For instance, it acts as an intermediate in producing compounds that exhibit muscarinic receptor antagonist activity, valuable for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) because of their bronchodilatory effects.

Enzyme Inhibition Studies

The compound has been studied for its role in enzyme inhibition. It interacts with specific enzymes by forming stable adducts, which can inhibit their catalytic activity. This property is particularly relevant for developing enzyme inhibitors that target specific pathways involved in disease processes.

Analytical Chemistry Applications

In analytical settings, this compound has been used for derivatization of amino acids and other biomolecules, which enhances detection sensitivity during chromatographic analyses.

Synthesis of (R)-3-Quinuclidinol

Mécanisme D'action

The mechanism of action of ®-Quinuclidin-3-yl carbonochloridate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonochloridate group can react with nucleophilic sites on these targets, leading to the formation of covalent bonds and subsequent modulation of their activity. This interaction can result in various biological effects, depending on the specific target and the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinuclidine: A related compound with a similar ring structure but lacking the carbonochloridate group.

Quinuclidin-3-yl acetate: A derivative with an acetate group instead of the carbonochloridate group.

Quinuclidin-3-yl methylcarbamate: Another derivative with a methylcarbamate group.

Uniqueness

®-Quinuclidin-3-yl carbonochloridate hydrochloride is unique due to the presence of the carbonochloridate group, which imparts distinct reactivity and potential for covalent modification of molecular targets. This makes it a valuable compound for various applications in scientific research and industry.

Activité Biologique

(R)-Quinuclidin-3-yl carbonochloridate hydrochloride is a chiral compound belonging to the class of chloroformates. It is primarily utilized in organic synthesis and has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular formula for this compound is CHClNO. The compound features a quinuclidine core, which contributes to its chiral properties and reactivity.

Synthesis Methods

The synthesis typically involves the reaction of (R)-quinuclidin-3-ol with phosgene or a phosgene equivalent, such as diphosgene or triphosgene, often in the presence of a base like triethylamine to neutralize the hydrochloric acid produced during the reaction. The process can be optimized for safety and efficiency, especially in industrial applications.

This compound acts as an electrophilic reagent, capable of reacting with nucleophiles such as amines and alcohols. This property enables it to form carbamates and carbonate esters, which can modulate various biological pathways. Its interaction with muscarinic receptors has been explored for potential therapeutic applications, particularly in respiratory diseases.

Pharmacological Applications

Research indicates that this compound may serve as a dual-action agent by functioning as a muscarinic M3 receptor antagonist while also inhibiting phosphodiesterase 4 (PDE4). This dual mechanism suggests potential applications in treating chronic obstructive pulmonary disease (COPD) by promoting bronchodilation and reducing inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Muscarinic Antagonism | Inhibits M3 receptors, potentially aiding in bronchodilation. |

| PDE4 Inhibition | Reduces inflammatory responses in respiratory conditions. |

| Enzyme Modulation | Interacts with various enzymes, influencing metabolic pathways. |

Case Studies and Research Findings

- Chronic Obstructive Pulmonary Disease (COPD) : A study indicated that compounds similar to this compound showed significant improvements in lung function when administered alongside traditional therapies like salmeterol or tiotropium . The combination therapy was noted for its enhanced efficacy in reducing exacerbations and improving quality of life for patients.

- Inflammation Reduction : Clinical trials have demonstrated that PDE4 inhibitors can effectively decrease neutrophil counts and inflammatory markers such as CXCL8 in sputum samples from COPD patients . This suggests that this compound may play a crucial role in developing new anti-inflammatory treatments.

Propriétés

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] carbonochloridate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO2.ClH/c9-8(11)12-7-5-10-3-1-6(7)2-4-10;/h6-7H,1-5H2;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAKXPDAEYUFEQ-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)OC(=O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385367-77-1 | |

| Record name | (3R)-1-azabicyclo[2.2.2]octan-3-yl carbonochloridate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.